molecular formula C26H35Cl2N5O5 B2627170 Rec 15/2615 dihydrochloride CAS No. 173059-17-1; 1782573-48-1

Rec 15/2615 dihydrochloride

Cat. No.: B2627170
CAS No.: 173059-17-1; 1782573-48-1
M. Wt: 568.5
InChI Key: XZGSTPYGKYGQLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Adrenergic Receptor Subtypes and Their Physiological Significance

Adrenergic receptors, or adrenoceptors, are a class of G protein-coupled receptors (GPCRs) that are targets for the catecholamines, primarily norepinephrine (B1679862) and epinephrine. wikipedia.orgmedchemexpress.com These receptors are integral to the sympathetic nervous system, which governs the "fight-or-flight" response, leading to physiological changes like increased heart rate, mobilized energy stores, and redirected blood flow to essential muscles. wikipedia.org

Adrenergic receptors are broadly categorized into two main groups: alpha (α) and beta (β) receptors, which are further divided into several subtypes. medchemexpress.comnih.gov

Alpha (α) Receptors:

α1-Adrenergic Receptors: These are Gq-coupled receptors. Their activation stimulates the enzyme phospholipase C, leading to an increase in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgnih.gov This pathway ultimately results in an increase in intracellular calcium, which typically causes smooth muscle contraction. wikipedia.org Consequently, α1 receptors are involved in processes like vasoconstriction, contraction of the ureter and vas deferens, and mydriasis (pupil dilation). wikipedia.org The α1-adrenoceptor family is composed of three subtypes: α1A, α1B, and α1D. amegroups.cn

α2-Adrenergic Receptors: These are typically Gi-coupled receptors, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org This can result in mixed effects, including the inhibition of neurotransmitter release from adrenergic nerves and smooth muscle contraction. wikipedia.orgnih.govphysiology.org Like the α1 receptors, there are three subtypes: α2A, α2B, and α2C. nih.govphysiology.org

Beta (β) Receptors:

All β-receptors (β1, β2, and β3) are coupled to Gs proteins. nih.gov Activation of Gs proteins stimulates adenylyl cyclase, increasing intracellular cAMP levels. wikipedia.orgmedchemexpress.com This signaling cascade mediates various effects:

β1-Receptors: Primarily located in the heart, their stimulation increases both the rate (chronotropic) and force (inotropic) of cardiac contractions. nih.gov

β2-Receptors: Found in various tissues, including the lungs, their activation leads to smooth muscle relaxation, most notably causing bronchodilation. nih.gov

β3-Receptors: Mainly located in adipose tissue, they are involved in regulating lipolysis. nih.gov

The diversity of these receptor subtypes allows for precise and often opposing physiological regulation by catecholamines throughout the body. nih.govphysiology.org

Rationale for Selective α1-Adrenoceptor Modulation in Research

The three α1-adrenoceptor subtypes (α1A, α1B, and α1D) exhibit distinct tissue distributions and are implicated in a variety of physiological and pathophysiological processes. amegroups.cn For instance, α1A-adrenoceptors are known to be the predominant subtype controlling smooth muscle tone in the prostate, making them a key target in the management of benign prostatic hyperplasia (BPH). nih.govnih.gov The α1A and α1B subtypes are found in the heart's myocardium where they modulate contractility, while the α1D subtype is found in coronary arteries, regulating blood flow. nih.gov

This subtype-specific functionality underscores the critical need for selective modulators in research. The development of ligands that can selectively target one α1-subtype over the others is essential for:

Deconvoluting Physiological Roles: Selective agents allow researchers to isolate and understand the specific function of each receptor subtype in different tissues and systems. amegroups.cn

Improving Therapeutic Targeting: For clinical applications, subtype selectivity is paramount. An ideal therapeutic agent would modulate the activity of the target receptor subtype responsible for a specific condition while avoiding interaction with other subtypes, thereby minimizing potential side effects. nih.gov For example, a drug for BPH should ideally target α1A-receptors in the prostate without significantly affecting α1B or α1D-receptors that regulate blood pressure.

The lack of highly subtype-selective drugs has historically been a significant barrier to fully elucidating the individual contributions of each α1-adrenoceptor subtype. amegroups.cnnih.gov

Historical Context of α1B-Adrenoceptor Antagonist Development

The concept of adrenergic receptor subtypes began to formalize in 1974, with the initial division into α1 and α2-adrenoceptors. nih.gov Further differentiation of the α1-adrenoceptor into subtypes emerged in the mid-1980s, based on observations that certain antagonists, like WB4101 and phentolamine (B1677648), had different affinities in various tissue preparations. nih.gov This work, along with radioligand binding studies and molecular cloning, eventually led to the current classification of α1A, α1B, and α1D subtypes. nih.govnih.gov

While selective antagonists were developed for the α1A and α1D subtypes, the development of a truly selective α1B-adrenoceptor antagonist has proven to be a significant challenge. amegroups.cn Early compounds like chloroethylclonidine (B1203076) were initially thought to be selective α1B alkylating agents but were later found to have limited selectivity. amegroups.cnnih.gov Other compounds proposed as selective α1B antagonists, such as cyclazosin (B161197) and AH 11110A, had their selectivity questioned in subsequent functional studies. nih.govacs.org In fact, a comprehensive study of 101 different compounds failed to identify a single ligand with a clear preference for the α1B-AR over the other subtypes. acs.orguzh.ch This long-standing difficulty in identifying selective α1B antagonists has limited the functional investigation of this receptor subtype, making the discovery of compounds with demonstrable selectivity, such as Rec 15/2615, a noteworthy development in the field. nih.govacs.orguzh.ch

Properties

IUPAC Name

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-(2-methoxy-6-propan-2-ylphenoxy)ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O5.2ClH/c1-16(2)17-7-6-8-20(33-3)24(17)36-15-23(32)30-9-11-31(12-10-30)26-28-19-14-22(35-5)21(34-4)13-18(19)25(27)29-26;;/h6-8,13-14,16H,9-12,15H2,1-5H3,(H2,27,28,29);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGSTPYGKYGQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)OC)OCC(=O)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35Cl2N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action and Molecular Interactions of Rec 15/2615 Dihydrochloride

Selective Antagonism of α1B-Adrenoceptors

The primary mechanism of Rec 15/2615 dihydrochloride (B599025) involves its high-affinity binding to and blockade of α1-adrenoceptors, with a pronounced selectivity for the α1B subtype. tocris.comtargetmol.com Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of catecholamines like norepinephrine (B1679862) and epinephrine. guidetopharmacology.org The α1-adrenoceptor family is divided into three subtypes: α1A, α1B, and α1D, all of which are coupled to Gq/11 proteins and mediate their effects through the activation of phospholipase C. guidetopharmacology.orgmedchemexpress.com

Rec 15/2615 dihydrochloride exhibits a high affinity for human α1-adrenoceptors, but this affinity is not uniform across the subtypes. tocris.com Research based on radioligand binding assays has demonstrated that the compound binds most potently to the α1B-adrenoceptor. tocris.commedchemexpress.com Its inhibitor constant (Ki) at the human α1B-adrenoceptor is approximately 0.3 nM. tocris.commedchemexpress.com In contrast, its affinity for the α1A and α1D subtypes is lower, establishing its profile as a selective α1B antagonist. tocris.commedchemexpress.com This selectivity is crucial for its use in distinguishing the specific physiological functions mediated by the α1B-adrenoceptor from those regulated by the α1A and α1D subtypes. The pKi value, which is the negative logarithm of the Ki, has been reported to be as high as 9.5 for the α1B receptor, further underscoring its high potency. guidetopharmacology.orgguidetopharmacology.orgscispace.com

The selectivity of this compound is best illustrated by comparing its binding affinities across the three α1-adrenoceptor subtypes. The compound displays a 6.3-fold higher affinity for the α1B subtype compared to the α1A subtype and an 8.7-fold higher affinity for the α1B subtype compared to the α1D subtype. tocris.commedchemexpress.comresearchgate.net These distinctions are based on inhibitor constant (Ki) values derived from competitive binding studies using cloned human adrenoceptors. tocris.com

A summary of the comparative binding affinities is presented below.

Receptor SubtypeInhibitor Constant (Ki) in nMSelectivity Ratio (α1B Ki / Subtype Ki)
α1A-Adrenoceptor1.90.16
α1B-Adrenoceptor0.31.0
α1D-Adrenoceptor2.60.12

Data sourced from studies on cloned human α1-adrenoceptors. tocris.commedchemexpress.comresearchgate.net

Ligand-Receptor Interaction Dynamics

As an antagonist, this compound binds to the α1B-adrenoceptor but does not elicit the conformational change required to activate the receptor and initiate downstream signaling. Instead, it occupies the binding site, thereby blocking access and preventing the binding of endogenous agonists such as norepinephrine. targetmol.comsmolecule.com Functional studies have confirmed this antagonistic activity. For example, in tissues expressing α1-adrenoceptors, Rec 15/2615 effectively blocks the physiological responses, such as smooth muscle contraction, induced by α1-agonists like phenylephrine (B352888). nih.gov This competitive antagonism demonstrates that the ligand-receptor interaction is one of functional blockade, making it an invaluable tool for probing the physiological processes specifically mediated by the α1B-adrenoceptor subtype. nih.govsemanticscholar.org

Downstream Signaling Pathway Modulation

The binding of an agonist to an α1-adrenoceptor typically activates a well-defined signaling cascade. The receptor-coupled Gq protein activates the enzyme phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgyoutube.com By blocking the initial receptor activation, this compound effectively inhibits this entire downstream pathway.

A primary consequence of α1-adrenoceptor activation is the mobilization of intracellular calcium. nih.govnih.gov The second messenger IP3 diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated calcium channels on the membrane of the endoplasmic reticulum (ER). wikipedia.orgnih.gov This binding triggers the release of stored Ca2+ from the ER into the cytosol, leading to a rapid increase in the intracellular calcium concentration. nih.govmdpi.com This calcium signal then activates a variety of cellular processes.

This compound influences this process by preventing the initial step. As an antagonist, it blocks agonist-induced activation of the α1B-adrenoceptor, thereby preventing the production of IP3 and the subsequent release of calcium from intracellular stores. nih.gov This action allows researchers to isolate and study the roles of calcium-dependent signaling pathways that are specifically linked to α1B-adrenoceptor function.

The generation of inositol 1,4,5-trisphosphate (IP3) is a direct and immediate consequence of agonist binding to Gq-coupled receptors like the α1B-adrenoceptor. nih.govyoutube.com Studies investigating α1-adrenergic signaling confirm that agonist stimulation leads to a measurable increase in intracellular IP3 levels. nih.gov

The mechanism of this compound directly involves the regulation of this process. By competitively occupying the α1B-adrenoceptor binding site, it prevents the agonist-induced conformational change necessary for Gq protein activation. targetmol.comsmolecule.com Consequently, the activation of phospholipase C is inhibited, and the hydrolysis of PIP2 into IP3 and DAG is blocked. Therefore, in the presence of an α1-agonist, treatment with this compound results in the attenuation of the expected rise in intracellular IP3 levels, effectively silencing this key second messenger signal.

Modulation of Protein Kinase C (PKC) Activation Pathways

This compound, a potent and selective antagonist of the α1B-adrenoceptor, modulates cellular signaling pathways that are intrinsically linked to Protein Kinase C (PKC) activation. medchemexpress.com The primary mechanism through which this compound exerts its influence on PKC is by blocking the action of endogenous agonists, such as norepinephrine, at the α1B-adrenergic receptor. caymanchem.com This receptor subtype is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.

The canonical signaling cascade initiated by the activation of α1B-adrenoceptors involves the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). While IP3 is responsible for the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, DAG directly activates conventional and novel isoforms of PKC.

By acting as an antagonist, this compound prevents the conformational changes in the α1B-adrenoceptor that are necessary for Gq protein activation. This inhibitory action effectively halts the downstream production of DAG and subsequent activation of PKC. Research on small cholangiocytes has demonstrated that the proliferative effects induced by the α1-adrenergic agonist phenylephrine are dependent on Ca2+-dependent signaling, a pathway that is closely intertwined with PKC activation. nih.gov In these studies, the use of this compound as a selective α1B-AR antagonist resulted in a partial yet significant reduction in phenylephrine-induced proliferation, highlighting the compound's ability to modulate signaling pathways that are likely dependent on PKC. nih.gov

Furthermore, in studies investigating the effects of phenylephrine on large cholangiocytes, it was observed that the agonist led to the activation of PKCα and PKCβII. nih.gov The fact that a PKC antagonist could block these effects underscores the central role of the PKC pathway in α1-adrenoceptor signaling. nih.gov Therefore, by selectively blocking the α1B-adrenoceptor, this compound serves as a tool to attenuate the activation of specific PKC isoforms that are downstream of this receptor subtype.

Table 1: Research Findings on the Modulation of PKC-Related Pathways

Agonist/Antagonist Cell Type Observed Effect Implication for PKC Pathway Reference
Phenylephrine (α1-agonist) Large Cholangiocytes Increased IP3 and Ca2+ levels; Activation of PKCα and PKCβII Demonstrates direct involvement of PKC in α1-adrenoceptor signaling nih.gov
This compound Small Cholangiocytes Partial but significant reduction in phenylephrine-induced proliferation Suggests modulation of Ca2+-dependent signaling pathways that often involve PKC nih.gov
PKC Antagonist (Gö6976) Large Cholangiocytes Blocked phenylephrine-induced increases in secretin-stimulated cAMP levels Confirms the role of PKC in mediating downstream effects of α1-adrenoceptor activation nih.gov

Impact on cAMP-Dependent Signaling (Indirect Effects)

The influence of this compound on cyclic adenosine (B11128) monophosphate (cAMP)-dependent signaling pathways is primarily indirect and often arises from the crosstalk between the Gq/11 pathway, which it inhibits, and the Gs or Gi pathways that directly regulate adenylyl cyclase activity and cAMP production.

Direct activation of α1B-adrenoceptors does not typically lead to a direct increase in intracellular cAMP levels. In fact, studies in small cholangiocytes have shown that phenylephrine, an α1-adrenergic agonist, increases intracellular IP3 but not cAMP levels. nih.gov However, the signaling cascade initiated by α1B-adrenoceptor activation can indirectly modulate cAMP-dependent signaling.

One significant mechanism for this indirect effect is through the activation of PKC. Research has shown that in large cholangiocytes, while phenylephrine alone did not alter basal cAMP levels, it did enhance secretin-stimulated cAMP levels. nih.gov Secretin is a hormone that typically signals through a Gs-coupled receptor to increase cAMP. The potentiation of this effect by phenylephrine was found to be blocked by a PKC antagonist, indicating that the PKC activation downstream of the α1B-adrenoceptor can sensitize adenylyl cyclase to stimulation by Gs-coupled receptor agonists. nih.gov

Therefore, by antagonizing the α1B-adrenoceptor, this compound can prevent this PKC-mediated sensitization of adenylyl cyclase, thereby indirectly attenuating the cAMP response to other stimuli. This demonstrates a complex interplay between signaling pathways, where this compound can have a modulatory role on cAMP-dependent events without directly interacting with the core components of the cAMP signaling cascade.

Table 2: Research Findings on the Indirect Impact on cAMP Signaling

Agonist/Antagonist Cell Type Effect on cAMP Levels Mechanism Reference
Phenylephrine (α1-agonist) Small Cholangiocytes No change in basal cAMP α1-adrenoceptors in these cells primarily signal through the IP3/Ca2+ pathway, not directly affecting cAMP nih.gov
Phenylephrine + Secretin Large Cholangiocytes Increased secretin-stimulated cAMP levels PKC activation downstream of the α1-adrenoceptor sensitizes adenylyl cyclase to Gs-coupled receptor stimulation nih.gov
PKC Antagonist (Gö6976) Large Cholangiocytes Blocked the phenylephrine-induced increase in secretin-stimulated cAMP Confirms that the indirect effect on cAMP is mediated by PKC nih.gov

Preclinical Pharmacological Characterization of Rec 15/2615 Dihydrochloride

In Vitro Pharmacological Investigations

In vitro studies have been crucial in elucidating the functional activity and receptor selectivity of Rec 15/2615. These investigations have primarily focused on its antagonistic effects against norepinephrine-induced contractions in various smooth muscle tissues and its binding characteristics at different α1-adrenoceptor subtypes.

The functional antagonist activity of Rec 15/2615 has been evaluated by its ability to inhibit contractions induced by the α-adrenoceptor agonist norepinephrine (B1679862) in several isolated smooth muscle preparations.

In studies using vascular smooth muscle, Rec 15/2615 has demonstrated antagonistic effects. Specifically, in isolated rabbit aortic rings that were pre-contracted with chloroethylclonidine (B1203076), Rec 15/2615 was shown to reduce norepinephrine-induced contractions. caymanchem.combiomol.com The inhibitory constant (Ki) for this action was determined to be 50 nM. caymanchem.combiomol.com In contrast, studies on rabbit penile dorsal arteries found that Rec 15/2615, at concentrations from 1 to 100 nM, did not cause a significant shift in the concentration-response curve to the α1-AR agonist phenylephrine (B352888), indicating it was ineffective in this specific vascular bed at the concentrations tested.

Investigations using genitourinary smooth muscle tissues have shown that Rec 15/2615 effectively inhibits contractions stimulated by norepinephrine. In organ bath preparations, the compound demonstrated a clear antagonistic effect in both rabbit prostate and urethral strips. biomol.combertin-bioreagent.com Furthermore, studies on isolated rabbit vaginal tissue strips revealed that norepinephrine-induced contractions were attenuated by α1-AR antagonists, and subsequent in vivo studies confirmed that local administration of Rec 15/2615 modulates genital hemodynamics, consistent with α1-AR blockade. medchemexpress.com

The inhibitory potency of Rec 15/2615 in these genitourinary tissues is summarized in the table below.

Tissue ModelAgonistParameterValue
Rabbit Prostate StripsNorepinephrineKi100 nM biomol.combertin-bioreagent.com
Rabbit Urethral StripsNorepinephrineKi316.2 nM biomol.combertin-bioreagent.com

Table 1: Inhibitory activity of Rec 15/2615 on norepinephrine-induced contractions in isolated rabbit genitourinary smooth muscle.

In contrast to its effects in other smooth muscle tissues, Rec 15/2615 was found to be ineffective in antagonizing α1-agonist-induced contractions in rabbit cavernous arteries. When tested against phenylephrine, Rec 15/2615 did not produce a shift in the concentration-response curve. This lack of effect suggests that the α1B-adrenoceptor subtype, for which Rec 15/2615 is selective, may not play a significant functional role in mediating contractile responses in this specific tissue.

The interaction of Rec 15/2615 with α1-adrenoceptors has been characterized through the analysis of concentration-response relationships in the presence of an agonist. In studies on both rabbit dorsal and cavernous arteries, pre-incubation with Rec 15/2615 at concentrations ranging from 1 to 100 nM did not result in a parallel rightward shift of the concentration-response curve for the α1-agonist phenylephrine.

Competitive binding assays using cloned human adrenoceptors have been instrumental in defining the high affinity and selectivity of Rec 15/2615 for the α1B-adrenoceptor subtype. These studies measure the ability of the compound to displace a radiolabeled ligand from the receptor, with the results expressed as an inhibition constant (Ki) or pKi (-log Ki). Rec 15/2615 demonstrates a significantly higher affinity for the α1B-AR compared to the α1A- and α1D-AR subtypes. While detailed dissociation kinetic studies providing specific off-rates (k-off) or dissociation half-life values are not extensively reported in the reviewed literature, the binding affinity data strongly establishes its selectivity profile.

The binding affinities of Rec 15/2615 for human α1-adrenoceptor subtypes are presented in the table below.

Receptor SubtypeKi Value (nM)
Human α1A-AR1.9 medchemexpress.comtocris.com
Human α1B-AR0.3 medchemexpress.comtocris.com
Human α1D-AR2.6 medchemexpress.comtocris.com

Table 2: Competitive binding affinity of Rec 15/2615 at cloned human α1-adrenoceptor subtypes.

This binding profile, showing approximately 6-fold and 9-fold selectivity for the α1B subtype over the α1A and α1D subtypes, respectively, confirms its characterization as a selective α1B-adrenoceptor antagonist. medchemexpress.comtocris.com

Effects on Cellular Proliferation (e.g., Cholangiocytes)

Studies have investigated the role of α1-adrenergic receptor subtypes in cellular growth, particularly in cholangiocytes, the epithelial cells lining the bile duct. Research utilizing immortalized small mouse cholangiocytes has shown that α1-adrenergic stimulation can induce proliferation. nih.gov

In these studies, the α1-adrenergic agonist phenylephrine was used to stimulate cholangiocyte proliferation. To determine the involvement of the α1B-AR subtype, Rec 15/2615 dihydrochloride (B599025) was employed as a selective antagonist. The findings demonstrated that Rec 15/2615 dihydrochloride caused a partial but statistically significant reduction in the phenylephrine-induced proliferation of these cells. nih.gov This suggests that the α1B-adrenergic receptor is one of the subtypes involved in mediating the proliferative response of small cholangiocytes to adrenergic stimuli. nih.gov

Cell LineAgonistAntagonistEffect on Proliferation
Immortalized Small Mouse CholangiocytesPhenylephrineThis compound Partial, significant reduction in phenylephrine-induced proliferation nih.gov

Analysis of Functional Antagonism in Cell-Based Assays

This compound has been characterized as a potent and selective α1B-adrenoceptor antagonist based on its high affinity for the human recombinant α1B-AR. biomol.combio-techne.com Its selectivity has been established through comparative binding assays against other α1-adrenoceptor subtypes. biomol.combio-techne.comtocris.com

Functional antagonism has been demonstrated in various isolated tissue preparations. For instance, Rec 15/2615 inhibits contractions induced by norepinephrine in isolated rabbit prostate and urethral strips. biomol.com It also reduces norepinephrine-induced contractions in rabbit aortic rings that have been pre-contracted with chloroethylclonidine. biomol.com However, in studies involving rabbit cavernous arteries, Rec 15/2615 did not show an effect against contractions induced by phenylephrine, indicating a lack of significant α1B-AR involvement in this specific tissue's contractile response. researchgate.net

Receptor SubtypeKi (human recombinant)
α1B-adrenoceptor0.3 nM bio-techne.comtocris.com - 0.45 nM biomol.com
α1A-adrenoceptor1.9 nM bio-techne.comtocris.com - 7.59 nM biomol.com
α1D-adrenoceptor2.6 nM bio-techne.comtocris.com - 10.23 nM biomol.com
Tissue PreparationAgonistAntagonist Effect of Rec 15/2615
Rabbit Prostate (isolated strips)NorepinephrineInhibited contractions biomol.com
Rabbit Urethra (isolated strips)NorepinephrineInhibited contractions biomol.com
Rabbit Aortic RingsNorepinephrineReduced contractions biomol.com
Rabbit Cavernous ArteriesPhenylephrineNo effect observed researchgate.net

In Vivo Preclinical Efficacy Studies

Experimental Animal Models Employed

The in vivo preclinical evaluation of this compound has utilized several established animal models to investigate its physiological effects. These include studies in anesthetized rats, rabbits, and dogs to assess its impact on genital hemodynamics and tissue engorgement. biomol.comresearchgate.net Additionally, mice have been used as a model for studying its effects on cellular proliferation in specific tissues like the bile duct. nih.gov

Assessment of Genital Hemodynamics and Tissue Engorgement

A key measure of erectile function is the measurement of intracavernous pressure (ICP). Studies in anesthetized dogs have shown that intracavernous administration of Rec 15/2615 leads to an increase in ICP. biomol.comsapphire-usa.com This effect indicates a pro-erectile potential by promoting blood flow into the corpus cavernosum.

Animal ModelAdministration RouteOutcome
Anesthetized DogsIntracavernousIncrease in Intracavernous Pressure biomol.comsapphire-usa.com

The concentration of oxyhemoglobin (OHb) in genital tissues serves as an indicator of local blood flow and engorgement. In studies involving anesthetized rabbits, the intravaginal administration of Rec 15/2615 resulted in a significant, two to three-fold increase in the concentration of genital tissue oxyhemoglobin. researchgate.net Furthermore, the compound was observed to enhance both the magnitude and duration of the increase in tissue OHb following pelvic nerve stimulation, a process that simulates physiological sexual arousal. researchgate.net

Animal ModelAdministration RouteEffect on Genital Tissue Oxyhemoglobin (OHb)
Anesthetized RabbitsIntravaginal2 to 3-fold increase in OHb concentration researchgate.net
Anesthetized RabbitsIntravaginalEnhanced amplitude and duration of OHb increase after pelvic nerve stimulation researchgate.net
Modulation of Pelvic Nerve Stimulation-Induced Responses

In animal models, Rec 15/2615 has been shown to significantly enhance physiological responses triggered by pelvic nerve stimulation. researchgate.net Studies in anesthetized rabbits have demonstrated that the compound modulates genital hemodynamics. researchgate.net

Specifically, intravaginal administration of Rec 15/2615 enhanced the amplitude and/or the duration of the change in genital tissue oxyhemoglobin (OHb) following stimulation of the pelvic nerve. researchgate.net This enhancement of genital engorgement suggests that by blocking α1-adrenergic receptors, Rec 15/2615 facilitates a greater vasodilation response during nerve activation. researchgate.net Prior to nerve stimulation, the administration of Rec 15/2615 on its own was observed to cause a two- to three-fold increase in the baseline concentration of genital tissue oxyhemoglobin. researchgate.net

Role in Modulating Vaginal Smooth Muscle Contractility in Animal Models

The physiological changes in the vagina during sexual arousal are mediated by the relaxation of vascular and non-vascular smooth muscle. researchgate.net Adrenergic receptors, particularly α1- and α2-subtypes, are present in rabbit vaginal tissue and play a role in mediating smooth muscle contraction. researchgate.net

Rec 15/2615 modulates vaginal smooth muscle contractility and genital engorgement. medchemexpress.comszabo-scandic.comszabo-scandic.comchemondis.com The mechanism underlying this modulation is its antagonist activity at α-adrenergic receptors. researchgate.net In organ bath studies, norepinephrine-induced contraction of rabbit vaginal tissue strips was attenuated by α1- and α2-adrenoceptor antagonists. researchgate.net By blocking the contractile signals mediated by the sympathetic nervous system through α1-adrenoceptors, Rec 15/2615 facilitates smooth muscle relaxation, a key component of genital engorgement. researchgate.net

Investigation of Peripheral Alpha-Adrenergic Receptor Function in Animal Models

This compound has been utilized as a selective pharmacological tool to investigate the function of peripheral α1B-adrenergic receptors in various animal tissues. nih.gov Its high affinity and selectivity for the α1B-subtype over α1A and α1D subtypes make it a valuable agent for differentiating the roles of these receptors.

Binding affinity studies have quantified the selectivity of Rec 15/2615 for human α1-adrenoceptor subtypes, as detailed in the table below.

Adrenoceptor SubtypeKi (nM)
α1B0.3
α1A1.9
α1D2.6
Data sourced from references

In a study on rabbit vaginal tissue, the presence of functional α1- and α2-adrenergic receptors was confirmed through radioligand binding assays and their role in modulating smooth muscle contractility was established. researchgate.net In a different model, researchers used Rec 15/2615 to probe the function of α-adrenergic receptors in mouse cholangiocytes (bile duct cells). nih.gov The study found that Rec 15/2615, as a selective α1B-AR antagonist, caused a partial but significant reduction in phenylephrine-induced cell proliferation, demonstrating the involvement of the α1B-receptor subtype in this process. nih.gov

Comparative Efficacy with Other Adrenoceptor Modulators in Preclinical Models

The effects of Rec 15/2615 have been compared with other adrenoceptor modulators in preclinical settings, highlighting its relative efficacy and selectivity.

In studies on anesthetized rabbits, the increase in genital tissue oxyhemoglobin induced by Rec 15/2615 was comparable to that produced by the non-selective α-antagonist phentolamine (B1677648). researchgate.net Furthermore, its effect on enhancing pelvic nerve stimulation-induced genital engorgement was similar to that of both phentolamine and a tri-mixture of vasodilators composed of PGE1, papaverine, and phentolamine. researchgate.net

In a separate preclinical model investigating cholangiocyte proliferation, the efficacy of Rec 15/2615 was compared to other subtype-selective antagonists. nih.gov The study demonstrated that the selective α1A-AR antagonist RS-17053, the selective α1B-AR antagonist Rec 15/2615, and the selective α1D-AR antagonist BMY 7378 each produced a partial but significant reduction in proliferation stimulated by the α1-agonist phenylephrine. nih.gov This finding suggests that all three receptor subtypes (α1A, α1B, and α1D) are involved in the proliferative response in this cell type. nih.gov

CompoundTarget Receptor(s)Observed Effect in Rabbit Genital Tissue Model researchgate.netObserved Effect in Mouse Cholangiocyte Model nih.gov
Rec 15/2615 Selective α1B-antagonistIncreased OHb; Enhanced nerve-induced OHb increasePartially reduced phenylephrine-induced proliferation
Phentolamine Non-selective α-antagonistIncreased OHb; Enhanced nerve-induced OHb increaseNot Assessed
RS-17053 Selective α1A-antagonistNot AssessedPartially reduced phenylephrine-induced proliferation
BMY 7378 Selective α1D-antagonistNot AssessedPartially reduced phenylephrine-induced proliferation
Tri-mixture (PGE1, Papaverine, Phentolamine) VasodilatorsIncreased OHb; Enhanced nerve-induced OHb increaseNot Assessed

Discovery and Structure Activity Relationship Sar Insights

Medicinal Chemistry Approaches to Ligand Design

The design of Rec 15/2615 dihydrochloride (B599025) is rooted in the established pharmacophore of quinazoline-based α1-adrenoceptor antagonists. A key predecessor and structural inspiration for this class of compounds is prazosin (B1663645), a potent but non-selective α1-antagonist. The foundational work by Leonardi, Motta, Boi, and Testa focused on modifying the 2,4-diamino-6,7-dimethoxyquinazoline (B29095) nucleus to achieve enhanced affinity and, crucially, selectivity for the different α1-adrenoceptor subtypes (α1A, α1B, and α1D). acs.org

The medicinal chemistry approach centered on the hypothesis that the 2,4-diamino-6,7-dimethoxyquinazoline moiety acts as a conformationally restricted bioisostere of noradrenaline. In this model, the protonated N1 of the quinazoline (B50416) ring is proposed to form a critical charge-reinforced hydrogen bond with a carboxylate counterion within the receptor's binding site. acs.org This interaction is considered a primary anchor for this class of antagonists.

The design strategy for novel ligands, including the series that led to Rec 15/2615, involved systematic modifications at the periphery of this core scaffold. The primary point of variation was the substituent attached to the piperazine (B1678402) ring, which itself is connected to the 2-position of the quinazoline core. This allowed for the exploration of a wide range of chemical functionalities and their impact on receptor binding and selectivity.

Synthetic Methodologies for Novel Derivatives (General Principles)

The synthesis of Rec 15/2615 and its analogs generally follows a convergent strategy, capitalizing on the robust chemistry of the quinazoline and piperazine scaffolds. A common synthetic route involves the initial construction of the 2-chloro-4-amino-6,7-dimethoxyquinazoline intermediate. This key building block is then subjected to nucleophilic substitution with a suitable piperazine derivative. nih.gov

A general synthetic scheme for this class of compounds can be outlined as follows:

Formation of the Quinazolinone Core: The synthesis often begins with the appropriate anthranilic acid derivative, which is cyclized to form the quinazolinone ring system.

Chlorination: The resulting quinazolinone is then chlorinated, typically using phosphoryl chloride (POCl3), to introduce a reactive chloro group at the 2-position of the quinazoline ring. nih.gov

Piperazine Coupling: The 2-chloroquinazoline (B1345744) intermediate is then reacted with a piperazine derivative. In the case of Rec 15/2615, this would be a piperazine carrying the 2-(2-methoxy-6-isopropylphenoxy)acetyl side chain. This reaction proceeds via nucleophilic aromatic substitution, where the secondary amine of the piperazine displaces the chlorine atom. nih.govijpras.com

Side Chain Synthesis: The acyl side chain attached to the piperazine is typically synthesized separately and then coupled to the piperazine ring before or after its attachment to the quinazoline core. For Rec 15/2615, this involves the synthesis of 2-(2-methoxy-6-isopropylphenoxy)acetic acid, which is then activated and reacted with the piperazine nitrogen to form the final amide bond.

This modular approach allows for the facile generation of a library of analogs by varying the nature of the acyl group attached to the piperazine ring, which is instrumental for detailed SAR studies.

Structure-Activity Relationship (SAR) Studies Guiding Selective Antagonism

Intensive SAR studies were pivotal in the refinement of the quinazoline scaffold to yield compounds with high affinity and selectivity. The work by Leonardi and his team provided crucial data on how different substituents on the piperazine ring influence binding to the α1-adrenoceptor subtypes. acs.org

Rec 15/2615 dihydrochloride emerged from these studies as a compound with high affinity, particularly for the α1B subtype. The key structural features contributing to its activity profile are:

The 2,4-Diamino-6,7-dimethoxyquinazoline Core: This moiety is essential for high-affinity binding to the α1-adrenoceptors. The 6,7-dimethoxy substitution pattern is a common feature in many potent α1-antagonists. youtube.com

The Piperazine Linker: The piperazine ring serves as a versatile linker between the quinazoline core and the terminal acyl group. Its conformational flexibility and the presence of two nitrogen atoms allow for optimal positioning of the side chain within the receptor binding pocket. youtube.com

The Acyl Side Chain: The nature of the acyl group is a critical determinant of both potency and selectivity. In Rec 15/2615, the 2-(2-methoxy-6-isopropylphenoxy)acetyl group was found to confer high affinity. The substitution pattern on the phenoxy ring, with a methoxy (B1213986) and a bulky isopropyl group, plays a significant role in the interaction with the receptor.

The binding affinities of Rec 15/2615 for the different α1-adrenoceptor subtypes have been determined, highlighting its preference for the α1B subtype.

Compoundα1A pKiα1B pKiα1D pKi
Rec 15/26157.8 - 8.79.57.8 - 8.6
pKi is the negative logarithm of the inhibition constant (Ki), with a higher value indicating stronger binding affinity. Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY. nih.govijpras.comCurrent time information in Bangalore, IN.researchgate.netresearchgate.netacs.orgresearchgate.netnih.gov

This data clearly demonstrates the high affinity of Rec 15/2615 for the α1B adrenoceptor, with a pKi of 9.5, making it a highly potent antagonist for this subtype.

Evolution from Initial Compound Series to this compound

The development of this compound represents a focused evolution from the broader class of 2,4-diamino-6,7-dimethoxyquinazoline-based α1-antagonists. The initial exploration in this chemical space was largely driven by the success of prazosin. However, the lack of subtype selectivity in these earlier compounds prompted further research to identify more targeted agents.

The research group at Recordati systematically synthesized and evaluated a series of novel piperazine and non-piperazine derivatives of the 2,4-diamino-6,7-dimethoxyquinazoline scaffold. acs.org This involved exploring a diverse range of substituents at the N4-position of the piperazine ring. The initial compounds in the series likely featured simpler acyl groups, which were then systematically elaborated to probe the steric and electronic requirements of the receptor binding site.

Through this iterative process of design, synthesis, and pharmacological testing, the researchers were able to identify key structural motifs that conferred higher affinity and selectivity. The discovery that a substituted phenoxyacetyl group, as seen in Rec 15/2615, led to a significant increase in affinity for the α1B subtype was a breakthrough. This evolution from a general α1-antagonist scaffold to a more selective agent exemplifies a successful application of medicinal chemistry principles. The journey from the early quinazoline antagonists to the refined profile of Rec 15/2615 underscores the power of systematic SAR exploration in modern drug discovery.

Research Applications and Contributions to Adrenergic Receptor Biology

Rec 15/2615 Dihydrochloride (B599025) as a Pharmacological Tool for α1B-Adrenoceptor Research

Rec 15/2615 dihydrochloride is a potent and selective antagonist of the α1B-adrenergic receptor (α1B-adrenoceptor). bio-techne.comtocris.com Its value as a pharmacological tool lies in its ability to preferentially block this specific receptor subtype over others, namely the α1A and α1D adrenoceptors. bio-techne.comtocris.com The compound's binding affinity, measured by the inhibition constant (Ki), demonstrates this selectivity. At human α-adrenoceptors, the Ki values are 0.3 nM for the α1B subtype, 1.9 nM for the α1A subtype, and 2.6 nM for the α1D subtype. bio-techne.comtocris.commedchemexpress.com This high affinity and selectivity make Rec 15/2615 an invaluable instrument for isolating and studying the distinct physiological roles of the α1B-adrenoceptor. evitachem.com

By using Rec 15/2615, researchers can inhibit the effects mediated by the α1B-adrenoceptor while leaving the functions of α1A and α1D receptors largely intact. This allows for the precise dissection of adrenergic signaling pathways, which was previously challenging with non-selective antagonists like prazosin (B1663645) that block all α1 subtypes. guidetopharmacology.orgnih.gov The compound, also known by its synonym SB 216469, is therefore a cornerstone reference compound for investigations into adrenergic receptor pharmacology. evitachem.comcaymanchem.com

Table 1: Binding Affinity of Rec 15/2615 for Human α1-Adrenoceptor Subtypes

Receptor Subtype Ki Value (nM)
α1A 1.9 bio-techne.comtocris.commedchemexpress.com
α1B 0.3 bio-techne.comtocris.commedchemexpress.com

Elucidation of α1B-Adrenoceptor Subtype Roles in Specific Physiological Systems

The application of Rec 15/2615 in experimental settings has been instrumental in clarifying the specific functions of the α1B-adrenoceptor in various tissues.

One significant area of research has been in the biliary system. A study investigating the growth of mouse cholangiocytes (the epithelial cells lining the bile duct) used Rec 15/2615 to parse the effects of adrenergic stimulation. nih.gov When the general α1-adrenoceptor agonist phenylephrine (B352888) was applied, it stimulated cholangiocyte proliferation. The use of subtype-selective antagonists revealed that Rec 15/2615, by blocking the α1B-receptor, caused a significant reduction in this phenylephrine-induced cell growth. nih.gov This demonstrated a direct role for the α1B-adrenoceptor subtype in regulating the growth of these specific cells. nih.gov

Research into the urogenital system has also benefited from the selectivity of Rec 15/2615. In studies on rabbit vaginal tissue, the compound was shown to modulate smooth muscle contractility, indicating the involvement of α1B-adrenoceptors in genital engorgement. medchemexpress.com Conversely, in a study on rabbit penile arteries, Rec 15/2615 had no effect on the contractions induced by phenylephrine. nih.gov This lack of effect, when compared to the potent inhibition caused by an α1A-selective antagonist, strongly suggested that α1B-adrenoceptors are not the primary subtype mediating vasoconstriction in this specific tissue. nih.gov This highlights how Rec 15/2615 helps to differentiate receptor function even within the same physiological system.

Further studies in anesthetized rats and dogs have utilized Rec 15/2615 to investigate its effects on erection following intracavernous administration, contributing to the pharmacological characterization of α1-adrenoceptor subtypes in erectile function. caymanchem.com

Implications for Understanding Smooth Muscle Physiology and Autonomic Regulation

The findings from studies using Rec 15/2615 have profound implications for understanding smooth muscle physiology. Adrenergic receptors are key components in the autonomic nervous system's regulation of smooth muscle tone, which is critical for functions ranging from blood pressure control to the motility of the urogenital and gastrointestinal tracts. smolecule.commdpi.com By blocking the binding of endogenous agonists like norepinephrine (B1679862) to the α1B-receptor, Rec 15/2615 helps to pinpoint the specific contribution of this subtype to smooth muscle contraction. smolecule.commedchemexpress.com

For example, the demonstration that α1B-adrenoceptors are involved in rabbit vaginal smooth muscle contraction but not significantly in rabbit penile artery contraction illustrates a differential distribution and function of this receptor subtype. medchemexpress.comnih.gov This nuanced understanding is crucial for comprehending how the autonomic nervous system achieves precise and tissue-specific regulation. The ability to selectively antagonize the α1B-receptor allows researchers to map its role in the complex interplay of signals that govern autonomic control, moving beyond a generalized view of α1-adrenergic function.

Advancements in Preclinical Model Development for Adrenergic Studies

Rec 15/2615 has significantly advanced the development and refinement of preclinical animal models for adrenergic research. medchemexpress.com The use of this selective antagonist in models such as mice, rats, dogs, and rabbits allows for a more accurate correlation between receptor subtype activity and physiological outcomes. nih.govcaymanchem.comnih.gov

For instance, the study on mouse cholangiocytes established a functional in vitro and in vivo model to study the adrenergic regulation of biliary epithelial cell growth, with Rec 15/2615 serving as a key tool to confirm the involvement of the α1B-subtype. nih.gov Similarly, the use of Rec 15/2615 alongside other subtype-selective antagonists in rabbit penile arteries provided a clear pharmacological profile of the receptors governing vascular tone in that tissue. nih.gov These well-characterized animal models are essential for investigating the pathophysiology of diseases involving the adrenergic system and for the initial stages of developing targeted therapies. guidetopharmacology.org By providing a means to isolate the function of a single receptor subtype, Rec 15/2615 enhances the translational relevance of these preclinical models.

Table 2: Summary of Research Findings with this compound

Physiological System Animal Model Key Finding Reference
Biliary System Mouse α1B-adrenoceptor antagonism with Rec 15/2615 reduces phenylephrine-induced cholangiocyte proliferation. nih.gov
Urogenital System Rabbit Modulates vaginal smooth muscle contractility. medchemexpress.com
Urogenital System Rabbit No significant effect on phenylephrine-induced contractions in penile arteries, indicating a minor role for α1B-adrenoceptors in this tissue. nih.gov

Table 3: Compound Names Mentioned

Compound Name
BMY 7378 dihydrochloride
Norepinephrine
Phenylephrine
Prazosin
This compound
RS-17053

Future Research Trajectories

Exploration of Undiscovered Mechanistic Aspects

Future investigations are expected to move beyond the classical Gq/11 signaling pathway associated with α1B-adrenoceptors to uncover novel mechanistic aspects of their function. A significant area of interest lies in the opposing roles of α1A- and α1B-adrenoceptors in both cardiac physiology and the central nervous system (CNS). uzh.chacs.org While α1A-adrenoceptor activation is often linked to cardioprotective effects, chronic stimulation of α1B-adrenoceptors is considered detrimental. uzh.ch Similarly, in the CNS, α1A-AR activation appears to support neurogenesis and cognitive functions, whereas prolonged α1B-AR signaling is associated with neurodegenerative processes. uzh.chnih.gov The precise molecular underpinnings of these opposing effects remain a critical area for future research, with Rec 15/2615 dihydrochloride (B599025) serving as a key tool to selectively block the α1B-mediated pathways and unravel these dichotomous functions.

Furthermore, the role of α1B-adrenoceptors in modulating the immune system and inflammation presents a promising frontier. nih.gov There is emerging evidence that α1-adrenoceptor antagonists can inhibit inflammatory cascades, suggesting a potential therapeutic application in conditions characterized by hyperinflammation. nih.gov Future studies utilizing Rec 15/2615 dihydrochloride will be instrumental in dissecting the specific contribution of the α1B-adrenoceptor to these immunomodulatory effects and its potential as a target for novel anti-inflammatory strategies. The receptor's involvement in apoptotic neurodegeneration, as suggested by overexpression models, also warrants further mechanistic exploration. researchgate.net

Development of Advanced Preclinical Models for Receptor Characterization

The development and refinement of sophisticated preclinical models are paramount for a more profound characterization of α1B-adrenoceptor function. Genetically engineered mouse models, including knockout and transgenic mice with constitutively active mutant (CAM) receptors, have already provided invaluable insights into the distinct physiological roles of α1-adrenoceptor subtypes. nih.govnih.govresearchgate.netfrontiersin.org These models have been crucial in overcoming the limitations of subtype-selective drugs and will continue to be central to future research. nih.gov Specifically, CAM α1B-AR mice, which exhibit chronic signaling through this receptor subtype, offer a unique platform to study the long-term consequences of α1B-adrenoceptor activation without pharmacological intervention. nih.gov

Future research will likely focus on creating more refined models, such as conditional knockout mice, allowing for tissue-specific and temporally controlled deletion of the α1B-adrenoceptor. This will enable a more precise dissection of its role in specific physiological and pathological processes. Moreover, the development of humanized mouse models expressing human α1-adrenoceptor subtypes could provide more translatable data for clinical applications. The use of advanced imaging techniques, such as positron emission tomography (PET), in these animal models will also be crucial for in vivo characterization of receptor distribution and function.

Investigation of Allosteric Modulation and Biased Agonism at α1B-Adrenoceptors

The concepts of allosteric modulation and biased agonism have revolutionized G protein-coupled receptor (GPCR) pharmacology, and the α1B-adrenoceptor is a promising target for such investigations. Allosteric modulators, which bind to a site distinct from the orthosteric ligand binding pocket, can offer greater subtype selectivity and a more nuanced modulation of receptor function. patsnap.com Research has already identified a novel allosteric site on the extracellular surface of the α1B-adrenoceptor, highlighting the potential for developing highly selective allosteric modulators. nih.govamegroups.cn Future studies will aim to identify and characterize novel allosteric modulators for the α1B-adrenoceptor, a quest in which this compound can be used as a reference antagonist.

Biased agonism, where a ligand preferentially activates one signaling pathway over another, is another exciting avenue of research. There is evidence suggesting the possibility of biased signaling at the α1B-adrenoceptor. nih.govscispace.com For instance, some ligands might preferentially activate pathways leading to cAMP accumulation over the canonical calcium mobilization pathway. nih.gov Investigating how different ligands, including potential biased agonists and antagonists, influence the signaling repertoire of the α1B-adrenoceptor could lead to the development of drugs with improved therapeutic profiles and fewer side effects. Future research will likely involve screening for biased ligands and elucidating the structural basis for their biased signaling at the α1B-adrenoceptor.

Potential for Derivatization in Future Pharmacological Tool Development

The chemical scaffold of this compound, a quinazoline (B50416) derivative, holds significant potential for derivatization to create a new generation of pharmacological tools. The persistent need for more highly selective α1B-adrenoceptor ligands underscores the importance of such synthetic efforts. uzh.chacs.org The quinazoline and quinazolinone scaffolds are known for their broad range of biological activities and are amenable to structural modifications, making them attractive starting points for drug discovery. ekb.egwisdomlib.orgresearchgate.net

A particularly promising application of derivatization is the development of PET radiotracers. The synthesis of a radiolabeled version of a selective α1B-adrenoceptor antagonist, potentially derived from the Rec 15/2615 scaffold, would be a major advancement for in vivo imaging of this receptor in the brain and other tissues. mdpi.com This would enable researchers to study changes in α1B-adrenoceptor density and distribution in various disease states, such as neurodegenerative disorders and cardiovascular diseases, and to assess the target engagement of novel therapeutic agents. mdpi.com Further structure-activity relationship (SAR) studies on quinazoline derivatives could also lead to the identification of compounds with improved selectivity, potency, and pharmacokinetic properties, thereby expanding the toolkit for α1B-adrenoceptor research. nih.govresearchgate.net

Q & A

Q. What receptor interactions define Rec 15/2615 dihydrochloride’s mechanism of action, and how can researchers validate these interactions experimentally?

this compound is reported as both an α1-adrenergic agonist (stimulating calcium-dependent signaling pathways) and an α1B-adrenergic receptor antagonist . To resolve this contradiction, researchers should employ receptor-binding assays (e.g., competitive radioligand displacement assays) using selective α1-adrenergic receptor subtypes (α1A, α1B, α1D) to confirm specificity. Calcium flux assays in transfected cell lines (e.g., HEK293 cells expressing α1B receptors) can further clarify agonistic/antagonistic activity. Include controls with known agonists (e.g., phenylephrine) and antagonists (e.g., prazosin) to validate assay conditions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While direct safety data for this compound are limited, general guidelines for dihydrochloride salts apply:

  • Use personal protective equipment (PPE), including gloves and lab coats, in a fume hood.
  • Avoid inhalation or skin contact; dihydrochlorides may cause irritation based on structural analogs (e.g., octenidine dihydrochloride) .
  • Store at recommended temperatures (often 2–8°C for stability) and validate purity (>99%) via HPLC or mass spectrometry before use .

Q. How should researchers design in vitro experiments to assess this compound’s effects on cholangiocyte proliferation?

  • Use primary cholangiocyte cultures or cell lines (e.g., H69 cells) and treat with this compound across a concentration gradient (e.g., 1 nM–100 µM).
  • Measure proliferation via MTT assays or BrdU incorporation, and correlate with calcium signaling using fluorescent indicators (e.g., Fluo-4 AM) .
  • Include negative controls (vehicle-only treatment) and positive controls (e.g., carbachol, a known cholangiocyte proliferator) .

Advanced Research Questions

Q. How can researchers resolve conflicting reports about this compound’s role as an agonist vs. antagonist in different studies?

  • Perform comparative studies using isogenic cell lines expressing individual α1-adrenergic receptor subtypes to isolate receptor-specific effects.
  • Combine siRNA knockdown of α1B receptors with functional assays (e.g., calcium imaging) to determine if observed antagonism is receptor-dependent .
  • Analyze dose-response curves to assess partial agonism or inverse agonism, which might explain divergent results .

Q. What in vivo models are appropriate for studying this compound’s impact on bile duct proliferation, and how should endpoints be quantified?

  • Use bile duct ligation (BDL) or genetic models (e.g., Pkhd1 mutants) in rodents to mimic cholestatic liver disease.
  • Administer this compound intraperitoneally and quantify bile duct mass via histomorphometry (CK19 staining) and serum markers (e.g., ALP, GGT) .
  • Validate target engagement by measuring α1-adrenergic receptor phosphorylation in liver lysates .

Q. What methodologies are critical for ensuring this compound’s stability and bioactivity in long-term studies?

  • Conduct stability tests under varying pH, temperature, and light conditions using LC-MS to detect degradation products.
  • Validate bioactivity via repeated dose-response assays in primary cells over 72 hours.
  • Use freshly prepared solutions in sterile buffers (e.g., PBS) to avoid precipitation or aggregation .

Q. How can researchers differentiate this compound’s direct receptor effects from off-target interactions in complex tissues?

  • Employ tissue-specific α1-adrenergic receptor knockout models to isolate on-target effects.
  • Use transcriptomic profiling (RNA-seq) to identify downstream pathways uniquely modulated by this compound versus other α1 modulators .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in proliferation assays?

  • Fit data to sigmoidal dose-response curves (variable slope) using software like GraphPad Prism.
  • Report EC50/IC50 values with 95% confidence intervals and perform outlier detection (e.g., Grubbs’ test) for robustness .

Q. How should researchers address batch-to-batch variability in this compound purity?

  • Require Certificates of Analysis (CoA) from suppliers detailing HPLC purity (>99%) and residual solvent levels.
  • Re-test critical batches via NMR or high-resolution mass spectrometry (HRMS) before use .

Q. What steps ensure reproducibility when transitioning from in vitro to in vivo studies with this compound?

  • Standardize pharmacokinetic parameters (e.g., bioavailability, half-life) via LC-MS/MS in pilot studies.
  • Use validated species-specific α1-adrenergic receptor antibodies for target validation in tissues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.